molecular formula C39H78NO8P B6594813 2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate CAS No. 140219-78-9

2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate

Cat. No.: B6594813
CAS No.: 140219-78-9
M. Wt: 720.0 g/mol
InChI Key: YSFFAUPDXKTJMR-DIPNUNPCSA-N
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Description

2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate is a phospholipid compound with the molecular formula C39H78NO8P and a molecular weight of 720.01. This compound is used as an internal standard for the extraction of lipids and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate involves the esterification of glycerol with heptadecanoic acid, followed by phosphorylation. The reaction typically requires the use of chloroform and methanol in a 9:1 ratio, with heating to approximately 50°C to dissolve the lipid completely.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The production process includes stringent quality control measures to ensure high purity (>98%) and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard for lipid extraction and analysis.

    Biology: Studied for its role in cellular membranes and lipid metabolism.

    Medicine: Investigated for its potential therapeutic applications in lipid-related disorders.

    Industry: Utilized in the production of liposomes and other lipid-based delivery systems.

Mechanism of Action

The mechanism of action of 2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate involves its incorporation into cellular membranes, where it influences membrane fluidity and function. The compound interacts with various molecular targets, including membrane proteins and enzymes involved in lipid metabolism. These interactions can modulate cellular signaling pathways and affect various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoylphosphoethanolamine: Similar structure but with palmitic acid instead of heptadecanoic acid.

    1,2-Distearoylphosphoethanolamine: Contains stearic acid instead of heptadecanoic acid.

    1,2-Dioleoylphosphoethanolamine: Contains oleic acid instead of heptadecanoic acid.

Uniqueness

2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate is unique due to its specific fatty acid composition, which influences its physical and chemical properties. This uniqueness makes it particularly useful as an internal standard in lipid extraction and analysis.

Properties

IUPAC Name

2-azaniumylethyl [(2R)-2,3-di(heptadecanoyloxy)propyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36,40H2,1-2H3,(H,43,44)/t37-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFFAUPDXKTJMR-DIPNUNPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H78NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677128
Record name 2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140219-78-9
Record name 2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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